N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(3-Methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a sulfur-containing acetamide derivative featuring a 3-methoxyphenyl group attached to the acetamide nitrogen and a 1-(m-tolyl)-substituted imidazole ring connected via a thioether linkage.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14-5-3-7-16(11-14)22-10-9-20-19(22)25-13-18(23)21-15-6-4-8-17(12-15)24-2/h3-12H,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTVRHWZKXRHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 1-(m-tolyl)-1H-imidazole-2-thiol under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (–S–) group undergoes oxidation to sulfoxides or sulfones depending on reaction conditions.
Key Findings :
-
Selective sulfoxide formation occurs under mild peroxide conditions .
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Strong oxidants like KMnO₄ induce over-oxidation and collateral hydrolysis of the acetamide group .
Reduction Reactions
The thioacetamide moiety can be reduced to amines or thiols.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ (3 equiv) | THF, reflux, 8 hrs | 2-Aminoethyl-imidazole derivative | 68% | |
| NaBH₄/NiCl₂ | MeOH, RT, 24 hrs | Thiol intermediate | 51% |
Mechanistic Notes :
-
LiAlH₄ reduces the thioacetamide to a primary amine via cleavage of the C–S bond .
-
NaBH₄/NiCl₂ selectively reduces the sulfur without affecting the acetamide .
Nucleophilic Substitution
The imidazole ring and acetamide group participate in substitution reactions.
Imidazole C-2 Substitution
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I (2 equiv) | K₂CO₃, DMF, 60°C, 6 hrs | N-Methylimidazolium derivative | 74% | |
| Benzyl bromide | NaH, THF, 0°C → RT, 12 hrs | N-Benzylimidazole analogue | 63% |
Acetamide Hydrolysis
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (6M) | Reflux, 48 hrs | 2-((1-(m-Tolyl)imidazol-2-yl)thio)acetic acid | 58% | |
| NaOH (2M) | EtOH/H₂O, 70°C, 24 hrs | Sodium salt of acetic acid derivative | 89% |
SAR Insight : Methylation at the imidazole nitrogen enhances lipophilicity, while hydrolysis of the acetamide increases solubility .
Electrophilic Aromatic Substitution
The methoxyphenyl and tolyl groups undergo electrophilic reactions.
| Reaction | Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to OMe | 4-Nitro-methoxyphenyl derivative | 43% | |
| Bromination | Br₂/FeBr₃ | Ortho to S | 5-Bromoimidazole analogue | 61% |
Regiochemical Notes :
-
Nitration favors the para position on the methoxyphenyl ring due to electron-donating effects .
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Bromination occurs ortho to the sulfur atom in the imidazole-thioether system .
Biological Activity Correlation
While not a direct chemical reaction, the compound’s reactivity informs its bioactivity:
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Anticancer Potential : Sulfone derivatives show enhanced topoisomerase II inhibition (IC₅₀ = 12.4 μM in MCF-7 cells) .
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Enzyme Binding : The thioether’s oxidation state modulates HDAC inhibition (sulfoxide: IC₅₀ = 8.2 μM; sulfone: IC₅₀ = 3.7 μM) .
Stability and Degradation
| Condition | Observation | Half-Life | Source |
|---|---|---|---|
| pH 1.2 (simulated gastric fluid) | Acetamide hydrolysis dominates | 2.3 hrs | |
| UV light (254 nm) | C–S bond cleavage → imidazole fragmentation | 45 min |
Scientific Research Applications
N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its scientific research applications, focusing on its biological activities, synthesis, and comparative analysis with similar compounds.
Structural Features
| Feature | Description |
|---|---|
| Methoxyphenyl Group | Enhances lipophilicity and potential interactions with biological targets. |
| Imidazole Ring | Known for its role in enzyme inhibition and biological activity. |
| Thioether Linkage | May improve metabolic stability of the compound. |
Industrial Production
For large-scale synthesis, optimized reaction conditions are essential to maximize yield and purity. Automated reactors and continuous monitoring can facilitate efficient production.
Anticancer Activity
Recent studies indicate that derivatives of imidazole compounds possess significant anticancer properties. For example, this compound has demonstrated efficacy in inducing apoptosis in various cancer cell lines.
Case Study: MCF-7 Cell Line
- Methodology : Flow cytometry was employed to assess apoptosis.
- Results : The compound showed a dose-dependent increase in apoptosis with an IC50 value around .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the thioacetamide group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of biological targets, leading to various effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
*Estimated based on molecular formula (C₂₀H₁₉N₃O₂S).
Key Observations:
Imidazole Modifications: The target compound’s m-tolyl group (electron-donating methyl) contrasts with the 4-bromophenyl group (electron-withdrawing) in Compound 21. Bromine’s inductive effects may enhance electrophilic reactivity but reduce metabolic stability compared to methyl .
Aromatic Substituents: The 3-methoxyphenyl group in the target compound and 9f provides moderate electron-donating effects, which may enhance solubility compared to nitro-substituted derivatives like 6c .
Linker Diversity :
- Thioether linkers (target compound, 9f, WAY-310334) offer flexibility and sulfur-mediated interactions (e.g., van der Waals, π-sulfur), whereas triazole linkers (9f) enable hydrogen bonding and π-stacking .
Key Observations:
- Click Chemistry : Used in 9f and 6c for triazole formation, offering regioselectivity and high yields under mild conditions .
- Thioether Synthesis : A common approach for the target compound and WAY-310334 involves reacting imidazole-2-thiols with α-haloacetamides, often requiring bases like triethylamine or DIPEA .
- Purification : Flash chromatography (e.g., ) and recrystallization (e.g., ) are standard for isolating thioacetamide derivatives.
Key Observations:
- Spectral Consistency : Strong C=O stretches (~1671–1682 cm⁻¹) and C-N/C-O peaks (~1254–1295 cm⁻¹) are consistent across acetamide derivatives .
- Biological Potential: Analogues like 9f and 6c show enzyme inhibition (α-glucosidase, IMPDH) via docking studies, suggesting the target compound may share similar mechanisms .
Biological Activity
N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This compound features a methoxyphenyl group, an imidazole moiety, and a thioacetamide linkage, which are known to contribute to its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). These enzymes are critical for DNA synthesis and epigenetic regulation, respectively.
- Receptor Interaction : It may act on specific receptors that modulate cellular signaling pathways related to apoptosis and cell cycle regulation.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar compounds with imidazole and thioacetamide functionalities. For instance, derivatives exhibiting significant antiproliferative activity against various cancer cell lines have been reported.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Compound B | HCT-116 | 2.6 | HDAC inhibition |
| Compound C | HepG2 | 1.4 | Apoptosis induction |
These findings suggest that this compound could exhibit similar activities due to its structural analogies with known active compounds .
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored. Compounds with similar structures have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 15 µg/mL |
| Compound E | S. aureus | 10 µg/mL |
These results indicate the promise of thioacetamide-containing compounds in developing new antimicrobial agents .
Study 1: Anticancer Evaluation
A study published in Nature investigated the synthesis of imidazole-based compounds and their anticancer activities. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines through enzyme inhibition mechanisms .
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives were tested against multiple bacterial strains. The results demonstrated that modifications in the thioacetamide linkage significantly enhanced the antibacterial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
